2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide
Overview
Description
UC-781 is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. It is primarily investigated for its potential as a topical microbicide targeted against the human immunodeficiency virus (HIV). This compound has shown significant activity against HIV-1 in vitro, making it a promising candidate for preventing HIV transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: UC-781 is synthesized through a series of chemical reactions involving thiocarboxanilide derivatives. The synthesis typically involves the reaction of a substituted aniline with a thiocarbonyl compound under controlled conditions to form the thiocarboxanilide core structure. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of UC-781 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality of UC-781 .
Chemical Reactions Analysis
Types of Reactions: UC-781 undergoes various chemical reactions, including:
Oxidation: UC-781 can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: UC-781 can undergo nucleophilic substitution reactions, where the thiocarboxanilide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of UC-781 .
Scientific Research Applications
UC-781 has a wide range of scientific research applications, including:
Chemistry: UC-781 is used as a model compound to study the reactivity of thiocarboxanilides and their derivatives.
Biology: The compound is investigated for its potential to inhibit HIV-1 replication in cell culture systems.
Medicine: UC-781 is being explored as a topical microbicide to prevent the transmission of HIV-1 both vaginally and rectally. .
Mechanism of Action
UC-781 is compared with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as efavirenz, nevirapine, and delavirdine. While all these compounds share a similar mechanism of action, UC-781 is unique due to its high potency and stability under various conditions. Additionally, UC-781 has shown effective synergy with other microbicides, making it a valuable candidate for combination therapies .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIXLCGPOTQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170581 | |
Record name | UC 781 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
UC-781 is an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown in vitro to be very active specifically against HIV-1. UC-781 exhibits synergy with the NRTI zidovudine in vitro.[12] The combination of UC-781 and another candidate microbicide, cellulose acetate 1,2-benzenedicarboxylate, resulted in effective synergy for inhibition of HIV-1 in vitro and in peripheral blood mononuclear cells | |
Record name | UC-781 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
178870-32-1 | |
Record name | UC 781 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178870321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UC-781 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UC 781 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UC-781 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7K247H29H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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